

Application Notes and Protocols for (2S,4R)-DS89002333: In Vitro Evaluation

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Compound of Interest

Compound Name: (2S,4R)-DS89002333

Cat. No.: B15543442

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Abstract

(2S,4R)-DS89002333, also known as DS89002333, is a potent and orally active inhibitor of protein kinase cAMP-activated catalytic subunit alpha (PRKACA).^{[1][2][3]} It has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the presence of the DNAJB1-PRKACA fusion gene.^[4] This document provides detailed protocols for key in vitro experiments to characterize the activity of **(2S,4R)-DS89002333**, including a biochemical kinase inhibition assay and a cell-based functional assay measuring the inhibition of CREB phosphorylation.

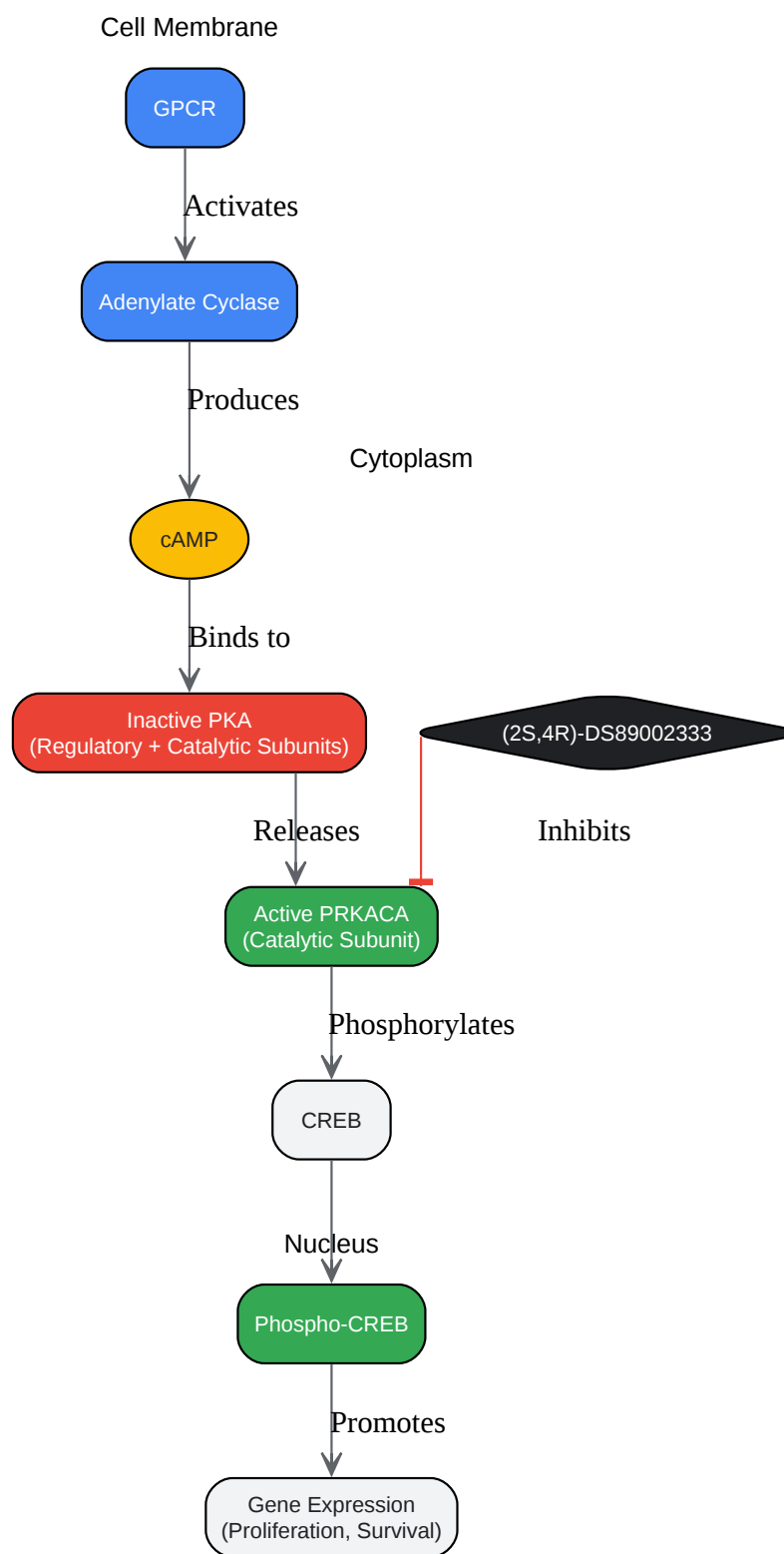
Data Presentation

The following table summarizes the in vitro inhibitory activities of **(2S,4R)-DS89002333** against its target, PRKACA, and its effect on a downstream signaling event.

Assay Type	Target/Endpoint	Value	Cell Line (for cell-based assay)	Reference
Biochemical Kinase Assay	PRKACA	IC50: 0.3 nM	N/A	[1] [2] [3]
Cell-Based Phosphorylation Assay	Phospho-CREB	IC50: 50 nM	NIH/3T3	[1]

Signaling Pathway

(2S,4R)-DS89002333 exerts its therapeutic effect by inhibiting the catalytic activity of PRKACA. In FL-HCC, the DNAJB1-PRKACA fusion protein leads to constitutive activation of the PKA signaling pathway. This pathway involves the phosphorylation of downstream substrates, including the transcription factor CREB (cAMP response element-binding protein), which promotes cell proliferation and survival. **(2S,4R)-DS89002333** blocks this cascade by directly inhibiting the kinase activity of PRKACA.



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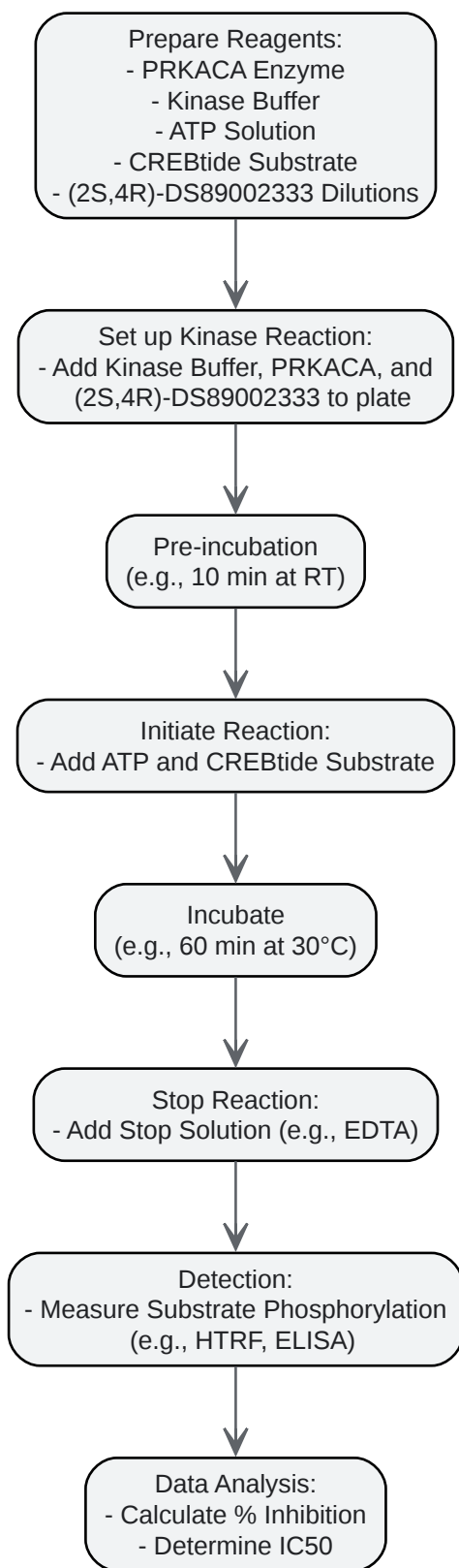
Caption: PKA signaling pathway and the inhibitory action of **(2S,4R)-DS89002333**.

Experimental Protocols

Biochemical PRKACA Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of **(2S,4R)-DS89002333** against PRKACA.

Workflow:



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Caption: Workflow for the biochemical PRKACA kinase inhibition assay.

Methodology:

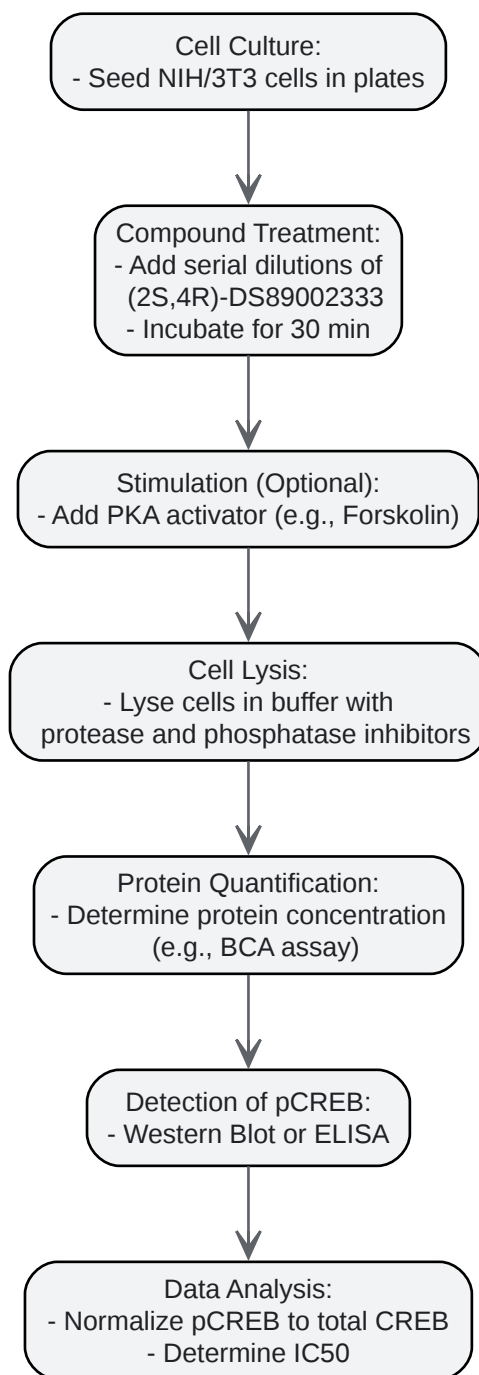
- Reagent Preparation:
 - Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - PRKACA Enzyme: Dilute recombinant human PRKACA enzyme to the desired concentration in kinase buffer.
 - ATP Solution: Prepare a stock solution of ATP in water and dilute to the final desired concentration in kinase buffer (e.g., final concentration of 10 μM).
 - Substrate: Use a biotinylated peptide substrate such as CREBtide (KRREILSRRPSYR). Prepare a stock solution and dilute to the final desired concentration in kinase buffer.
 - **(2S,4R)-DS89002333**: Prepare a serial dilution of the compound in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations.
- Assay Procedure:
 - Add PRKACA enzyme and **(2S,4R)-DS89002333** (or vehicle control) to the wells of a microtiter plate.
 - Pre-incubate the enzyme and compound for a defined period (e.g., 10-30 minutes) at room temperature.
 - Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
 - Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
 - Stop the reaction by adding a stop solution containing a chelating agent like EDTA.
- Detection:
 - The amount of phosphorylated substrate can be quantified using various methods, such as:

- Homogeneous Time-Resolved Fluorescence (HTRF): Utilize a europium-labeled anti-phospho-CREB antibody and a streptavidin-conjugated acceptor fluorophore.
- ELISA: Coat a plate with streptavidin, add the reaction mixture, and detect the phosphorylated peptide with a specific antibody.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based CREB Phosphorylation Assay

This protocol outlines a cell-based assay to measure the inhibitory effect of **(2S,4R)-DS89002333** on the phosphorylation of CREB in NIH/3T3 cells.

Workflow:



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Caption: Workflow for the cell-based CREB phosphorylation assay.

Methodology:

- Cell Culture:

- Culture NIH/3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells into appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **(2S,4R)-DS89002333** in cell culture medium.
 - Aspirate the old medium from the cells and add the medium containing the compound or vehicle control.
 - Incubate the cells for the desired time (e.g., 30 minutes).[\[1\]](#)
- Cell Lysis:
 - After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading for detection.
- Detection of Phosphorylated CREB:
 - Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and then incubate with a primary antibody specific for phosphorylated CREB (pCREB).

- Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize, strip the membrane and re-probe with an antibody for total CREB.
- ELISA:
 - Use a commercially available ELISA kit for the detection of phosphorylated CREB. Follow the manufacturer's instructions.
- Data Analysis:
 - Quantify the band intensities (for Western blot) or the absorbance/fluorescence (for ELISA).
 - Normalize the pCREB signal to the total CREB signal for each sample.
 - Calculate the percentage of inhibition of CREB phosphorylation for each compound concentration relative to the stimulated vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

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